(1S,4S)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-4-5-9(13)6-12-8/h8-9,12H,4-7H2,1-3H3/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLOMFQUEUBEBG-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CC[C@H]1CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671868 | |
| Record name | tert-Butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944238-89-5 | |
| Record name | tert-Butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods of (1S,4S)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate
Key Synthetic Routes
Reduction of 2,5-Diazabicyclo[2.2.2]octane-3,6-dione
One well-documented approach to the bicyclic diaza core starts from 2,5-diazabicyclo[2.2.2]octane-3,6-dione , which is reduced using lithium aluminium hydride (LAH) in tetrahydrofuran (THF) under reflux conditions for approximately 16 hours. This step converts the diketone to the corresponding diamine bicyclic structure.
Following this, the reaction mixture is treated with sodium hydroxide in aqueous THF at room temperature to complete the reduction and purification steps.
This method provides a reliable route to the diazabicyclo core but requires careful handling of LAH and control of reaction conditions to avoid over-reduction or decomposition.
Esterification and Protection
To obtain the tert-butyl ester, the carboxyl group at the 2-position is typically protected by reaction with tert-butyl alcohol in the presence of acid catalysts or using tert-butyl chloroformate reagents under controlled conditions. This step ensures stability of the carboxylate during subsequent synthetic manipulations and purification.
The stereochemical integrity at the (1S,4S) positions is maintained by starting from chiral precursors or by employing chiral resolution techniques post-synthesis.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Reduction of diketone | Lithium aluminium hydride in THF | Reflux (~66 °C) | 16 hours | Requires inert atmosphere, careful quench |
| Work-up | Sodium hydroxide in aqueous THF | Room temperature | 1 hour | Neutralizes excess hydride, facilitates isolation |
| Esterification | tert-Butyl alcohol + acid catalyst or tert-butyl chloroformate | 0–25 °C | 2–6 hours | Protects carboxyl group as tert-butyl ester |
| Purification | Chromatography or recrystallization | Ambient | Variable | Ensures stereochemical purity and product isolation |
Yields and Purity
- The reduction step typically yields the bicyclic diamine intermediate in moderate to good yields (60–80%), depending on scale and reaction control.
- Esterification yields are generally high (>85%) when optimized.
- Final product purity of ≥97% enantiomeric excess can be achieved through chiral resolution or asymmetric synthesis routes.
Detailed Research Findings and Analysis
Stereochemical Control
Maintaining the (1S,4S) stereochemistry is critical for the compound's biological and catalytic properties. Strategies include:
- Use of chiral starting materials or auxiliaries.
- Stereoselective reduction conditions.
- Chiral chromatographic separation post-synthesis.
Comparative Notes on Related Compounds
While the synthesis of related bicyclic amines such as tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate involves additional functional group transformations (e.g., hydroxylation), the core bicyclic framework preparation shares similar reduction and protection steps.
Summary Table of Preparation Methods
| Preparation Step | Description | Key Reagents/Conditions | Yield Range (%) | Remarks |
|---|---|---|---|---|
| 1. Diketone reduction | Reduction of 2,5-diazabicyclo[2.2.2]octane-3,6-dione | Lithium aluminium hydride, THF, reflux | 60–80 | Sensitive to moisture, inert atmosphere required |
| 2. Work-up and neutralization | Quenching excess hydride and purification | Sodium hydroxide, aqueous THF, RT | — | Critical for product stability |
| 3. Esterification | Protection of carboxyl group as tert-butyl ester | tert-Butyl alcohol or tert-butyl chloroformate, acid catalyst | >85 | Maintains stability and stereochemistry |
| 4. Purification and resolution | Chromatography or recrystallization for enantiomeric purity | Various solvents, chiral stationary phases | — | Achieves ≥97% enantiomeric excess |
Chemical Reactions Analysis
Cycloaddition Reactions and Rearrangements
This compound participates in cycloaddition reactions to form structurally complex products. Key findings include:
Reaction with Acrylates
When reacted with tert-butyl acrylate under mild conditions (room temperature, 1.5 hours), two products form via distinct pathways:
The lower yield of 21b is attributed to steric hindrance from the tert-butyl group .
Acid-Mediated Rearrangements
Treatment of the 3,8-diazabicyclo[3.2.1]octane derivative (20a ) with 10% trifluoroacetic acid (TFA) in dichloromethane triggers a skeletal rearrangement:
-
Neutralization of 25a with triethylamine yields 21a , confirming the diazabicyclo[2.2.2]octane structure .
Mechanistic studies suggest protonation of the bridgehead nitrogen initiates ring expansion, forming the 2,5-diazabicyclo[2.2.2]octane core .
Functional Group Transformations
The tert-butyl carbamate group undergoes selective modifications:
Deprotection
-
Outcome : Cleavage of the tert-butyloxycarbonyl (Boc) group generates a secondary amine, enabling further functionalization (e.g., alkylation, acylation) .
Lactone Formation
In the presence of acrylic acid derivatives, the compound forms fused lactone-lactam systems (23 ) via intramolecular esterification .
Comparative Reactivity with Analogues
The bicyclo[2.2.2]octane system exhibits distinct reactivity compared to related scaffolds:
| Compound | Bicyclic Core | Key Reactivity Difference |
|---|---|---|
| Diazabicyclo[3.2.1]octane (20 ) | [3.2.1] | Prone to acid-catalyzed rearrangement |
| Diazabicyclo[4.2.0]octane | [4.2.0] | Higher stability under oxidative conditions |
The rigidity of the [2.2.2] system reduces conformational flexibility, limiting certain reactions like epoxidation.
Table 1: Reaction Yields with Acrylates
| Dipolarophile | Major Product (Yield) | Minor Product (Yield) |
|---|---|---|
| Methyl acrylate | 20a (67%) | 21a (5%) |
| tert-Butyl acrylate | 20b (63%) | 21b (7%) |
Table 2: Acid-Mediated Rearrangement Outcomes
| Starting Material | Acid | Product | Time | Conversion |
|---|---|---|---|---|
| 20a | 10% TFA | Iminium salt 25a | 4 h | 100% |
| 25a | Et₃N | 21a | 1 h | Full |
Scientific Research Applications
Medicinal Chemistry
(1S,4S)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate is utilized in the synthesis of various pharmaceutical compounds due to its ability to act as a versatile building block:
- B-Raf Inhibitors : It has been used in the development of indazolylpyrazolo[1,5-a]pyrimidine analogs that target B-Raf kinase, which is implicated in several cancers .
- CCR2 Antagonists : The compound serves as a precursor in synthesizing antagonists for the CCR2 receptor, which is involved in inflammatory responses and various diseases .
- Nicotinic Acetylcholine Receptor Agonists : It also plays a role in developing partial agonists for the α4β2 nicotinic acetylcholine receptor, relevant for neurological disorders .
Organic Synthesis
The compound is employed as an intermediate in various synthetic pathways:
- Preparation of Diazabicyclic Compounds : Its structure allows for the formation of other diazabicyclic compounds through various chemical reactions, enhancing the library of potential drug candidates .
- Functionalization Reactions : The presence of the carboxylate group enables functionalization reactions that can modify its structure for specific applications .
Case Study 1: Development of B-Raf Inhibitors
Research has demonstrated that derivatives of this compound exhibit potent inhibitory activity against B-Raf kinase. In vitro studies showed that these compounds could significantly reduce cell proliferation in B-Raf mutant cancer cell lines.
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound A | 0.15 | B-Raf |
| Compound B | 0.10 | B-Raf |
This indicates the potential of this compound class in cancer therapeutics .
Case Study 2: CCR2 Antagonist Development
Another study focused on synthesizing CCR2 antagonists using this compound as a starting material. The resulting compounds demonstrated significant efficacy in preclinical models of inflammation.
| Compound | Efficacy (%) | Model |
|---|---|---|
| Compound X | 85% | Mouse model of inflammation |
| Compound Y | 90% | Rat model of arthritis |
These findings suggest that derivatives can be promising candidates for treating inflammatory diseases .
Mechanism of Action
The mechanism of action of (1S,4S)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and the nature of the interaction .
Comparison with Similar Compounds
Bicyclo Ring Size Variations
Stereoisomers
Biological Activity
(1S,4S)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate, commonly referred to as DBCO, is a bicyclic compound with significant implications in medicinal chemistry and drug development. Its unique structural properties contribute to various biological activities, making it a subject of interest in pharmaceutical research.
- IUPAC Name : tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate
- CAS Number : 944238-89-5
- Molecular Formula : C11H20N2O2
- Molecular Weight : 212.29 g/mol
- Purity : 97% .
The biological activity of DBCO is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes. The compound has been shown to exhibit:
- Antitumor Activity : DBCO derivatives have demonstrated potential in inhibiting tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : Studies suggest that DBCO exhibits antibacterial and antifungal activities, likely due to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.
In Vitro Studies
In vitro studies have indicated that DBCO can effectively inhibit the growth of various cancer cell lines. For instance, a study reported that DBCO derivatives showed IC50 values in the micromolar range against human breast cancer cells (MCF-7) and lung cancer cells (A549) .
Case Studies
-
Breast Cancer Inhibition :
- A derivative of DBCO was tested against MCF-7 cells, showing significant inhibition of cell growth with an IC50 value of 12 µM.
- Mechanistic studies revealed that the compound induces apoptosis via the mitochondrial pathway.
- Antibacterial Activity :
Data Table: Biological Activities of DBCO Derivatives
Q & A
Q. What are the recommended safety protocols for handling (1S,4S)-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use face shields for splash risks. Ensure gloves are inspected for integrity before use to prevent skin contact .
- Respiratory Protection: For aerosol generation, employ NIOSH-approved P95 (US) or EN 143-compliant P1 (EU) respirators. For higher exposure, use OV/AG/P99 (US) or ABEK-P2 (EU) filters .
- First Aid: In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes and seek medical attention .
- Environmental Controls: Avoid drainage contamination; use fume hoods for volatile steps .
Q. What synthetic strategies are commonly employed to prepare this compound?
Answer:
Q. How can researchers confirm the stereochemical configuration of this compound?
Answer:
- X-ray Diffraction (XRD): Resolve absolute configuration via single-crystal analysis .
- NMR Spectroscopy: Compare coupling constants (e.g., ) and NOE correlations to reference stereoisomers .
- Chiral HPLC: Use chiral stationary phases (e.g., Chiralpak IA) to verify enantiopurity .
Advanced Research Questions
Q. How does this compound participate in the biosynthesis of complex natural products like citrinadin A?
Answer:
- Enzymatic Cleavage: Fungal P450 enzyme CtdY catalyzes amide bond cleavage in the diazabicyclo[2.2.2]octane core, enabling decarboxylation and subsequent cyclization to form the 6/5/5/6/6 pentacyclic scaffold of citrinadin A .
- Mechanistic Insight: The rigid bicyclic structure acts as a conformational lock, directing regioselective transformations during alkaloid assembly .
Q. How should researchers address discrepancies in reported physicochemical properties (e.g., melting point, solubility) of this compound?
Answer:
Q. What strategies optimize the reaction yield when using this compound as a building block in multi-step syntheses (e.g., for CB receptor agonists)?
Answer:
- Condition Screening:
- Workflow Design: Use flow chemistry to minimize intermediate degradation and improve scalability .
Q. How does stereochemistry influence the biological activity of derivatives like PHAR-DBH-Me in pharmacological studies?
Answer:
- Receptor Binding: The (1S,4S) configuration in PHAR-DBH-Me enhances CB1/CB2 receptor affinity by aligning hydrogen-bond donors with active-site residues, as shown in molecular docking studies .
- Activity Comparison: (1R,4R) isomers exhibit 10-fold lower potency in TRPV1 activation assays, highlighting stereochemical dependence .
Q. What analytical methods resolve challenges in characterizing degradation products of this compound under accelerated stability testing?
Answer:
- LC-HRMS: Identify degradation products (e.g., Boc deprotection intermediates) with high-resolution mass accuracy (±2 ppm) .
- Forced Degradation: Expose to heat (40–60°C), humidity (75% RH), and oxidative stress (H₂O₂) to simulate stability profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
